molecular formula C14H21N3O4 B1453124 tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate CAS No. 1219827-82-3

tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate

Cat. No. B1453124
CAS RN: 1219827-82-3
M. Wt: 295.33 g/mol
InChI Key: DMQJLXRGKKILBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate, commonly referred to as TBPC, is an organic compound that has been studied extensively for its potential applications in scientific research. TBPC is a white solid that is soluble in water and can be synthesized from various starting materials. It has been used in a variety of research studies, ranging from drug development to biochemistry and physiology.

Scientific Research Applications

Drug Discovery and Development

This compound is utilized in the pharmaceutical industry as a building block for the synthesis of various drug candidates. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents. For instance, it can be used to create GPR119 modulators, which are potential treatments for metabolic disorders such as diabetes and obesity .

Synthesis of Biologically Active Peptides

The tert-butyl group in this compound provides steric hindrance, which is beneficial in the synthesis of biologically active peptides. These peptides often require precise structural configurations for their activity, and the use of this compound can help in achieving the desired stereochemistry .

Quantum Chemical Computations

The tert-butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate has been used in quantum chemical computations to generate high-quality images of 3D molecular structures, molecular surfaces, and molecular orbitals. These computational models are crucial for predicting the behavior of molecules in different chemical environments .

properties

IUPAC Name

tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-8-4-5-10(9-17)20-12-7-6-11(18)15-16-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJLXRGKKILBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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